molecular formula C10H13NO B12314612 rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis

rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis

Cat. No.: B12314612
M. Wt: 163.22 g/mol
InChI Key: NWARMJFBEFUNJK-UHFFFAOYSA-N
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Description

rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[320]heptane, cis is a bicyclic compound featuring a furan ring and an azabicyclo heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis typically involves the use of Diels-Alder reactions, which are known for forming complex ring structures efficiently. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .

Scientific Research Applications

rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action for rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application being studied, such as its role in modulating biochemical pathways related to inflammation or pain .

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5S)-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate, cis
  • rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis

Uniqueness

rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis is unique due to its specific structural configuration, which includes a furan ring and an azabicyclo heptane structure. This configuration imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C10H13NO/c1-2-9(12-7-1)10-5-3-8(10)4-6-11-10/h1-2,7-8,11H,3-6H2

InChI Key

NWARMJFBEFUNJK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1CCN2)C3=CC=CO3

Origin of Product

United States

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